molecular formula C6H13NO3 B14766996 (3S,4S)-1-amino-3,4-dihydroxyhexan-2-one

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one

Cat. No.: B14766996
M. Wt: 147.17 g/mol
InChI Key: JLPQFEIEDANKJI-NJGYIYPDSA-N
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Description

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one is a chiral amino-alcohol compound of interest in medicinal chemistry and biochemical research. Molecules with adjacent stereocenters and amino-hydroxy functional groups are frequently explored as key intermediates or scaffolds in organic synthesis and drug discovery . The specific stereochemistry of the (3S,4S) isomer is critical for its potential biological activity and interaction with enzyme active sites. Researchers value such chiral building blocks for developing novel therapeutic agents, including mechanism-based enzyme inactivators . As a research chemical, it could be utilized in studying enzyme kinetics, metabolic pathways, or as a precursor for more complex molecules. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one

InChI

InChI=1S/C6H13NO3/c1-2-4(8)6(10)5(9)3-7/h4,6,8,10H,2-3,7H2,1H3/t4-,6-/m0/s1

InChI Key

JLPQFEIEDANKJI-NJGYIYPDSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)CN)O)O

Canonical SMILES

CCC(C(C(=O)CN)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1,5-dideoxy-L-erythro-2-pentulose involves several steps. One common synthetic route includes the reaction of a suitable precursor with an amine under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Amino-1,5-dideoxy-L-erythro-2-pentulose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in 1-Amino-1,5-dideoxy-L-erythro-2-pentulose can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to ensure the desired transformations occur efficiently .

Scientific Research Applications

1-Amino-1,5-dideoxy-L-erythro-2-pentulose has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of specific metabolic disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-1,5-dideoxy-L-erythro-2-pentulose involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in metabolic pathways and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related amino-hydroxy ketones and derivatives, focusing on molecular features, similarity scores, and functional distinctions.

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Similarity Notable Differences
(3S,4S)-1-Amino-3,4-dihydroxyhexan-2-one C₆H₁₃NO₃ 147.17 (calculated) Amino, dihydroxy, ketone Reference compound N/A
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride (39002-30-7) C₆H₁₃NO₆·HCl 243.63 Amino, tetrahydroxy, ketone, HCl salt 0.79 (high similarity) Additional hydroxyl groups at C5 and C6; higher polarity and solubility
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride (5505-63-5) C₆H₁₄NO₅·HCl 231.64 Amino, tetrahydroxy, aldehyde, HCl salt 0.79 Aldehyde group at C1 vs. ketone; altered reactivity
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride (1326303-35-8) C₇H₁₅Cl₂NO 200.11 Amino, chloro, methyl, ketone, HCl salt Moderate Chloro and methyl substituents; increased lipophilicity
(3S)-3-Amino-1-hydroxy-5-methylhexan-2-one (LEX ligand, 126223-29-8) C₇H₁₅NO₂ 145.20 Amino, hydroxy, methyl, ketone Moderate Single hydroxyl and methyl group; reduced stereochemical complexity

Key Observations:

  • Stereochemistry : The (3S,4S) configuration distinguishes it from diastereomers like (3S,4R,5R)-tetrahydroxy analogs, which may exhibit divergent receptor binding or enzymatic interactions .

Research Findings and Regulatory Context

  • For instance, ADB-HEXINACA’s tert-leucine-derived side chain highlights the role of branched alkyl groups in modulating receptor affinity, a feature absent in this compound .

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